6-cyanopyridazine-3-carboxylic acid
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Overview
Description
6-Cyanopyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. This compound has garnered significant attention due to its unique and versatile properties, making it a promising candidate for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyanopyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with cyanating agents. One common method includes the use of 6-cyano-pyridazine-3-carboxylic acid methyl ester as an intermediate . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Cyanopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of substituted pyridazine derivatives .
Scientific Research Applications
6-Cyanopyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-cyanopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Cyanopyridine-3-carboxylic acid: Similar in structure but differs in the position of the nitrogen atoms.
5-Cyanopyridine-2-carboxylic acid: Another derivative with a different substitution pattern.
6-Fluoropyridine-3-carboxylic acid: Contains a fluorine atom instead of a cyano group.
Uniqueness
6-Cyanopyridazine-3-carboxylic acid is unique due to its specific arrangement of nitrogen atoms in the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
1934521-49-9 |
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Molecular Formula |
C6H3N3O2 |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
6-cyanopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2/c7-3-4-1-2-5(6(10)11)9-8-4/h1-2H,(H,10,11) |
InChI Key |
LLBBRWGGDHRWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C#N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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